molecular formula C9H8BrFO B1343875 2-Bromo-1-(2-fluorophenyl)propan-1-one CAS No. 186036-09-9

2-Bromo-1-(2-fluorophenyl)propan-1-one

Cat. No.: B1343875
CAS No.: 186036-09-9
M. Wt: 231.06 g/mol
InChI Key: SRWOGHXEYXHDFI-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a clear, pale lemon/lime liquid that is used in various chemical applications . This compound is known for its reactivity and is often utilized in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-fluorophenyl)propan-1-one can be synthesized through the bromination of 1-(2-fluorophenyl)propan-1-one. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(2-fluorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluorophenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(2-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Biological Activity

2-Bromo-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is characterized by the presence of both bromine and fluorine substituents, which significantly influence its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in enzyme inhibition and protein interactions.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogens, specifically bromine and fluorine, enhances its electrophilic character, allowing it to interact with various biological targets. The compound appears as a clear, pale lemon/lime liquid, which is indicative of its chemical stability under standard laboratory conditions .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. Compounds with similar structures have been shown to inhibit various enzymes, impacting metabolic pathways and cellular functions. The specific mechanism of action for this compound involves the formation of stable complexes with nucleophiles, which is crucial for understanding its pharmacological potential .

Protein Interactions

The interactions of this compound with proteins have been a focus of recent studies. The compound's ability to form hydrogen bonds and hydrophobic interactions due to its halogen substituents can modulate protein activity. This modulation can lead to significant changes in cellular signaling pathways, gene expression, and overall cellular metabolism .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound can inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to structural features that enhance electrophilicity .
  • Protein Interaction Analysis : Another research effort focused on the interaction between this compound and specific proteins. The findings suggested that the compound could alter protein conformation, leading to changes in enzymatic activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-1-(4-fluorophenyl)propan-1-oneFluorine at para positionSimilar enzyme inhibition profile
2-Bromo-1-phenylpropaneLacks fluorine atomAltered reactivity
2-Bromo-1-(4-methylphenyl)-propanoneContains a methyl group instead of a fluorine atomDifferent metabolic effects
2-Bromo-1-(3-chlorophenyl)propan-1-oneContains chlorine instead of fluorineDistinct reactivity profile

The comparison highlights how variations in substituent positions significantly affect the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-(2-fluorophenyl)propan-1-one to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of the parent ketone using reagents like phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran (THF) under controlled stirring (3–5 hours at room temperature). Post-reaction, quenching with crushed ice followed by filtration and methanol washing effectively isolates the product . For fluorinated analogs, optimizing stoichiometry (e.g., 1.1:1 molar ratio of brominating agent to precursor) and solvent choice (e.g., THF for homogeneity) minimizes side reactions. Yield improvements (up to 91%) are achievable by monitoring reaction progress via TLC and ensuring inert conditions to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the bromine and fluorine positions. The ¹³C NMR spectrum will show distinct carbonyl (C=O) peaks near 190–200 ppm, while ¹H NMR reveals splitting patterns from the 2-fluorophenyl group (e.g., meta-coupled protons). Infrared (IR) spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M]+ at m/z 245/247 for Br isotopes) .

Q. What purification methods are recommended for removing brominated byproducts from this compound?

  • Methodological Answer : Recrystallization from methanol or ethanol effectively removes unreacted precursors and brominated impurities due to differential solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts. For persistent halogenated contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity (>98%) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can software tools address them?

  • Methodological Answer : Disordered bromine or fluorine atoms in the crystal lattice complicate refinement. Using SHELXL (via OLEX2 or SHELXTL), researchers can apply restraints to bond distances (e.g., C-Br ~1.90 Å) and anisotropic displacement parameters (ADPs) for disordered moieties. For example, in analogous compounds, refining site occupancy factors (e.g., 0.86:0.14 for bromine disorder) and employing the "EADP" command stabilize convergence . High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) mitigate pseudosymmetry issues common in halogenated aromatics .

Q. How should researchers resolve discrepancies between theoretical and experimental data in reaction mechanisms involving brominated ketones?

  • Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in electrophilic substitution) require multi-technique validation. Computational studies (DFT at B3LYP/6-311++G** level) predict electronic effects of the 2-fluorophenyl group, while X-ray diffraction confirms steric influences on molecular geometry . Cross-validating NMR coupling constants with computed spin-spin interactions (e.g., using Gaussian-NMR) identifies deviations caused by solvent effects or crystal packing .

Q. What strategies analyze the electronic effects of the 2-fluorophenyl group on the compound’s reactivity?

  • Methodological Answer : Electrostatic potential maps (derived from Hirshfeld surface analysis) highlight electron-deficient regions near the fluorine atom, influencing nucleophilic attack sites. X-ray charge density studies (e.g., using MoPro) quantify the inductive effect of fluorine on the carbonyl carbon’s electrophilicity. Comparative kinetics (e.g., bromination rates vs. para-substituted analogs) reveal steric vs. electronic contributions to reactivity .

Q. Data Contradiction Analysis

Q. How can researchers address conflicting data between NMR and X-ray crystallography regarding molecular conformation?

  • Methodological Answer : Solution-state NMR may indicate free rotation of the fluorophenyl group, while X-ray data show a fixed conformation due to crystal packing. To resolve, perform variable-temperature NMR to assess rotational barriers or use NOESY/ROESY to detect through-space interactions absent in the solid state. Molecular dynamics simulations (e.g., AMBER) model conformational flexibility, bridging experimental and theoretical results .

Properties

IUPAC Name

2-bromo-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOGHXEYXHDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2′-fluoropropiophenone (25.0 g) in acetic acid (250 mL) was slowly added bromine (8.4 mL). The mixture was stirred at room temperature for 3 hr, and concentrated under reduced pressure. To the residue was added water (200 mL), and the mixture was extracted with diisopropyl ether. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to give the title compound as a yellow oil (yield 36.8 g, 97%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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